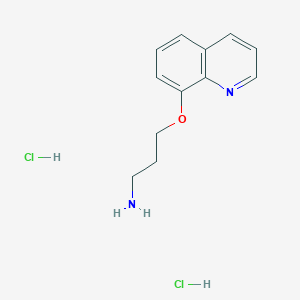

8-(3-Aminopropoxy)quinoline dihydrochloride

Description

Properties

IUPAC Name |

3-quinolin-8-yloxypropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.2ClH/c13-7-3-9-15-11-6-1-4-10-5-2-8-14-12(10)11;;/h1-2,4-6,8H,3,7,9,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRJOLFYZVBUNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCN)N=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 8-Hydroxyquinoline with Protected 3-Bromoalkyl Amines

One widely used method involves the reaction of 8-hydroxyquinoline with a protected 3-bromoalkyl amine derivative, such as N-phthalimidopropyl bromide, under basic conditions to form 8-(3-phthalimidopropoxy)quinoline intermediates. Subsequent deprotection with hydrazine hydrate liberates the free amine group, yielding 8-(3-aminopropoxy)quinoline.

-

- Base: Sodium hydride (NaH) or cesium carbonate

- Solvent: Dry toluene or dimethylformamide (DMF)

- Temperature: Reflux for 12–24 hours

- Deprotection: Hydrazine hydrate in aqueous ethanol at room temperature for 2–4 hours

-

- Alkylation step: 64–86%

- Deprotection step: 84–85%

This method is advantageous due to the stability of the phthalimide protecting group and the relatively mild deprotection conditions, minimizing side reactions.

Direct Nucleophilic Substitution of 8-Chloroquinoline

Alternatively, 8-chloroquinoline can be reacted directly with 3-aminopropanol or its derivatives under nucleophilic aromatic substitution conditions to form 8-(3-hydroxypropoxy)quinoline, which can then be converted to the corresponding amine by further functional group transformations.

- Reaction Conditions:

- Solvent: DMF or DMSO

- Base: Potassium carbonate or cesium carbonate

- Temperature: 80–120 °C

- Reaction time: 6–24 hours

This approach may require additional steps to convert the hydroxy group to the amine, such as mesylation followed by substitution with azide and reduction.

Salt Formation: Dihydrochloride Preparation

The free base 8-(3-aminopropoxy)quinoline is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system, typically ethanol or methanol.

- Procedure:

- Dissolve the free base in ethanol

- Add stoichiometric amounts of concentrated hydrochloric acid dropwise under stirring

- Precipitation of the dihydrochloride salt occurs

- Isolate by filtration and dry under vacuum

The dihydrochloride salt form improves the compound’s aqueous solubility and stability, beneficial for handling and biological applications.

Comparative Data Table of Preparation Methods

| Preparation Step | Method Description | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Alkylation with phthalimide | 8-hydroxyquinoline + N-(3-bromopropyl)phthalimide | NaH, toluene, reflux 24 h | 64–86 | Requires subsequent hydrazine deprotection |

| Deprotection | Hydrazine hydrate in aqueous ethanol | Room temp, 2–4 h | 84–85 | Mild conditions, high yield |

| Direct nucleophilic substitution | 8-chloroquinoline + 3-aminopropanol derivatives | K2CO3, DMF, 80–120 °C, 6–24 h | Variable | May require additional functional group steps |

| Salt formation | Free base + HCl in ethanol | Room temp | >95 | Simple precipitation, improves solubility |

Research Findings and Analysis

The phthalimide protection strategy is well-documented and provides a reliable route to introduce the aminopropoxy group with good yields and purity. The use of sodium hydride as a strong base facilitates the alkylation of the phenolic hydroxyl group on quinoline, while the phthalimide group protects the amine functionality during the reaction.

The deprotection step using hydrazine hydrate is efficient and mild, preventing degradation of the quinoline core.

Direct nucleophilic substitution routes are less commonly used due to the need for multiple functional group transformations and potential lower overall yields.

Conversion to the dihydrochloride salt is straightforward and critical for enhancing the physicochemical properties of the compound, particularly solubility and stability, which are crucial for pharmaceutical applications.

Analytical techniques such as NMR (including 1H, 13C, HSQC, HMBC), mass spectrometry, and melting point determination are essential to confirm the structure and purity at each stage.

Chemical Reactions Analysis

Types of Reactions

8-(3-Aminopropoxy)quinoline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Quinoline derivatives with oxidized side chains.

Reduction: Reduced quinoline derivatives with modified functional groups.

Substitution: Substituted quinoline derivatives with new functional groups attached to the amino group.

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 8-(3-Aminopropoxy)quinoline dihydrochloride primarily stems from its structural similarity to other biologically active quinoline derivatives. Compounds in this category have exhibited a range of biological activities, including:

Mechanistic Insights

Understanding the mechanism of action is critical for evaluating the therapeutic potential of this compound:

- Enzyme Inhibition : Like other quinolines, this compound may act as an inhibitor of key enzymes involved in cellular processes. For instance, its interaction with type II topoisomerases could disrupt DNA replication in bacteria, leading to cell death.

- Cellular Signaling Modulation : The compound may influence various signaling pathways associated with cell survival and apoptosis. By modulating these pathways, it could enhance the sensitivity of cancer cells to conventional therapies .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science:

- Organic Light Emitting Diodes (OLEDs) : Quinoline derivatives are utilized as electron transport materials in OLEDs due to their favorable electronic properties. The incorporation of this compound could improve the efficiency and stability of OLED devices .

- Fluorescent Sensors : The compound's ability to chelate metal ions suggests its application in developing fluorescent sensors for detecting metal ions in various environments. This application is particularly relevant in environmental monitoring and safety assessments .

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of quinoline derivatives similar to this compound:

Mechanism of Action

The mechanism of action of 8-(3-Aminopropoxy)quinoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Quinoline Derivatives

Substituent Variations and Molecular Properties

The 8-position of quinoline is a common site for functionalization, and substituents significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

*Calculated based on structural analysis (see synthesis in ).

Key Observations:

- Primary vs.

- Side Chain Flexibility: The linear 3-aminopropoxy group in the target compound contrasts with the cyclic piperazine in chloroquine. This flexibility could influence receptor binding kinetics, as rigid piperazine rings in chloroquine enhance specificity for parasitic targets .

- Salt Forms : Dihydrochloride salts (e.g., ) generally improve stability and dissolution rates compared to free bases, a critical factor in drug formulation .

Solid-State and Crystallographic Properties

demonstrates that substituent rings (piperidine vs. piperazine) alter crystal packing and intermolecular interactions. For this compound:

- Intermolecular Interactions : Unlike ’s compounds linked by C–H⋯H bonds, the target compound’s primary amine and chloride ions could form hydrogen bonds, influencing solubility and crystal morphology .

Biological Activity

8-(3-Aminopropoxy)quinoline dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

The compound is classified as a quinoline derivative, which is known for various pharmacological activities. Its chemical structure allows it to interact with multiple biological targets.

Antimalarial Activity

Quinoline derivatives, including this compound, have been extensively studied for their antimalarial properties. Research indicates that compounds in this class can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 8-(3-Aminopropoxy)quinoline | 0.5 | Inhibitory against CQ-R |

| Chloroquine | 0.1 | Standard control |

| Other quinoline derivatives | Varies | Comparative analysis |

The IC50 values indicate the concentration required to inhibit 50% of the parasite's growth. The promising activity against chloroquine-resistant strains highlights the potential of this compound as a viable candidate in antimalarial therapy .

The mechanism by which this compound exerts its effects involves several pathways:

- Inhibition of Hematin Crystallization : Similar to other quinoline derivatives, this compound may interfere with the crystallization of hematin, a toxic byproduct of hemoglobin degradation in malaria parasites .

- Interaction with Enzymes : It may inhibit key enzymes involved in the metabolic processes of the parasite, thereby disrupting its lifecycle .

Cellular Effects

In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cell lines, including HepG2 and HeLa cells. The compound shows selective toxicity towards malaria-infected cells compared to non-infected cells, suggesting a targeted action that minimizes harm to healthy tissues .

Case Studies

Recent studies have highlighted the efficacy of this compound in animal models:

- Study on Efficacy Against Malaria : In a controlled experiment with mice infected with Plasmodium berghei, treatment with this compound resulted in significant parasitemia suppression compared to untreated controls, demonstrating its potential as an effective antimalarial agent .

- Pharmacokinetics and Safety : The compound has shown favorable pharmacokinetic profiles in preliminary studies, indicating good absorption and distribution characteristics while maintaining low toxicity levels .

Q & A

Q. What synthetic methodologies are recommended for preparing 8-(3-aminopropoxy)quinoline dihydrochloride, and what intermediates are critical to monitor?

The synthesis typically involves reacting 8-hydroxyquinoline with epichlorohydrin under basic conditions (e.g., potassium carbonate) to form epoxide or chlorohydrin intermediates . Subsequent reaction with amines (e.g., 3-aminopropanol) introduces the aminopropoxy side chain. Key intermediates include the epoxide (II) and chlorohydrin (III), which require characterization via ¹H-NMR and microanalysis to confirm structural integrity . Monitoring reaction progress using HPLC ensures intermediate purity before proceeding to dihydrochloride salt formation.

Q. How can structural characterization of this compound be systematically validated?

Combine multiple analytical techniques:

- ¹H-NMR : Verify substitution patterns on the quinoline ring and aminopropoxy chain .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns.

- Elemental analysis : Validate stoichiometry of the dihydrochloride salt. Cross-referencing with analogous quinoline derivatives (e.g., 2-amino-7-chloro-3-ethyl-8-methylquinoline hydrochloride) ensures consistency in spectral interpretation .

Q. What factors influence the hydrolytic stability of this compound in aqueous solutions?

Hydrolytic degradation rates depend on pH and temperature. At pH 7, the compound exhibits slower degradation compared to pH 12, where alkaline conditions accelerate hydrolysis of the aminopropoxy side chain . Use HPLC to quantify degradation products and calculate rate constants (e.g., pseudo-first-order kinetics). Stabilization strategies may include buffered formulations or structural modifications to the propoxy linker.

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Screen for β-adrenergic receptor binding affinity using competitive radioligand assays, as structurally related 8-substituted quinolines are known β-blockers . Parallel cytotoxicity assays (e.g., MTT on mammalian cell lines) and microbial inhibition studies (e.g., against Staphylococcus aureus) provide early insights into therapeutic windows .

Advanced Research Questions

Q. How can experimental design optimize reaction yields while minimizing byproduct formation?

Employ statistical design of experiments (DoE) to evaluate variables:

- Factors : Temperature, solvent polarity, amine stoichiometry.

- Responses : Yield, purity (HPLC area%), byproduct levels. A central composite design or Box-Behnken matrix reduces the number of trials while identifying optimal conditions . For example, optimizing epichlorohydrin equivalents in the initial step could suppress chlorohydrin (III) formation, favoring the epoxide intermediate (II) .

Q. How to resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected NMR shifts) may arise from salt formation or conformational flexibility. Strategies include:

- Variable-temperature NMR : Probe dynamic effects in the aminopropoxy chain.

- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks.

- Orthogonal validation : Compare with computational simulations (DFT-based chemical shift predictions) .

Q. What computational approaches predict the compound’s reactivity in complex biological systems?

Use quantum chemical calculations (e.g., density functional theory) to model:

- Electrophilic/nucleophilic sites : Predict metabolic hotspots (e.g., propoxy linker susceptibility to oxidation).

- Reaction path analysis : Simulate hydrolysis pathways under physiological pH . Pair with molecular docking to assess target binding (e.g., β-adrenergic receptors) and guide structural optimization .

Q. How to address discrepancies between in vitro and in vivo biological activity data?

Discrepancies often stem from pharmacokinetic factors (e.g., poor solubility, rapid clearance). Methodological steps:

- Solubility enhancement : Test co-solvents (e.g., DMSO/PEG mixtures) or salt forms .

- Metabolic profiling : Use LC-MS to identify in vivo degradation products.

- Pharmacokinetic modeling : Correlate in vitro EC₅₀ values with plasma concentration-time profiles.

Methodological Considerations Table

| Question Type | Key Techniques | Critical Parameters | References |

|---|---|---|---|

| Synthesis Optimization | HPLC, DoE, ¹H-NMR | Epichlorohydrin ratio, reaction time | |

| Stability Analysis | Kinetic HPLC, pH titration | Hydrolytic rate constants (k₁, k₂) | |

| Biological Screening | Radioligand assays, MTT, microbial IC₅₀ | Receptor affinity, cytotoxicity thresholds | |

| Computational Modeling | DFT, molecular docking | Binding energy (ΔG), reaction barriers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.